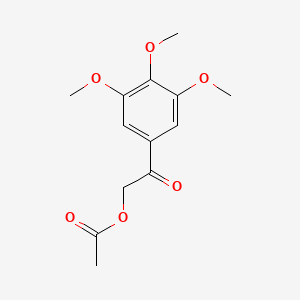![molecular formula C23H14N6O B14458588 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- CAS No. 72102-67-1](/img/structure/B14458588.png)
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is a complex organic compound with the molecular formula C23H14N6O. This compound is characterized by the presence of azide groups attached to phenyl rings, which are further connected to an indenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- typically involves the reaction of 2H-inden-2-one with 4-azidobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, such as click chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- involves its interaction with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and material science applications. The indenone core can also interact with biological molecules, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: A simpler analog without the azide groups.
2H-Inden-2-one, octahydro-: A saturated analog with different reactivity.
1,3-Bis[(4-azidophenyl)methylene]-2H-inden-2-one: A closely related compound with similar functional groups.
Uniqueness
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is unique due to the presence of both the indenone core and the azide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
72102-67-1 |
|---|---|
Formule moléculaire |
C23H14N6O |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
[[4-[[3-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxoinden-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C23H14N6O/c24-28-26-17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22(23(21)30)14-16-7-11-18(12-8-16)27-29-25/h1-14H |
Clé InChI |
UITUXBBJOXKQCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C(=C2C=C1)C=C3C=CC(=N[N+]#N)C=C3)C=C4C=CC(=NN=[N-])C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


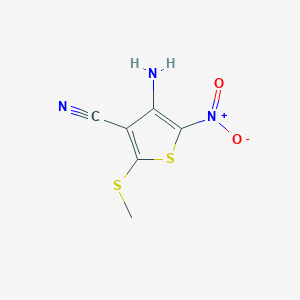
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
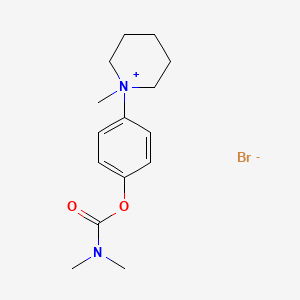
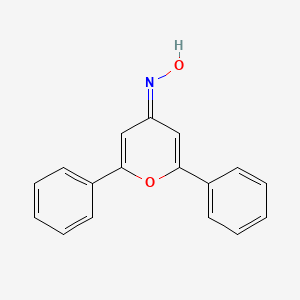

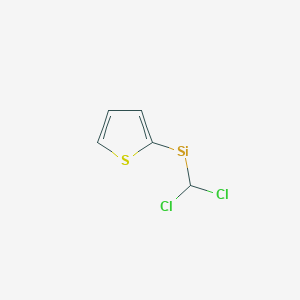
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
